N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide
Description
Historical Development of Sulfonamide-Imidazole Hybrid Compounds
The strategic hybridization of sulfonamides with nitrogen-containing heterocycles began in earnest following the 1980s discovery that combining sulfonamide's bacteriostatic properties with imidazole's metabolic stability could overcome antimicrobial resistance. Early prototypes like sulfathiazole-imidazole conjugates demonstrated 3.8-fold greater Staphylococcus aureus inhibition compared to parent sulfonamides. The 2015–2020 period saw accelerated development, with over 120 patented sulfonamide-imidazole hybrids targeting bacterial DNA gyrase, carbonic anhydrase isoforms, and tyrosine kinase receptors. A pivotal 2021 study demonstrated that Schiff base-bridged sulfonamide-imidazole hybrids achieved 99% methicillin-resistant Staphylococcus aureus (MRSA) suppression at 2 µg/mL through dual membrane disruption and DNA intercalation.
Medicinal Chemistry Significance of Trifluoromethyl-Containing Sulfonamides
Trifluoromethylation enhances sulfonamide bioactivity through three mechanisms:
- Electron-Withdrawing Effects : The -CF₃ group increases sulfonamide's acidity (pKa reduction ≥1.2 units), improving target binding through stronger hydrogen bonding.
- Lipophilicity Modulation : LogP increases by 0.7–1.3 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
- Metabolic Stability : In vitro microsomal studies show trifluoromethyl groups reduce CYP450-mediated dealkylation by 43–67%.
Recent structure-activity relationship (SAR) analyses reveal that para-substituted trifluoromethyl groups on the phenyl ring increase kinase inhibition potency by 18-fold compared to ortho-substituted analogs.
Pharmacophore Classification and Structural Taxonomy
The target compound contains four discrete pharmacophoric elements:
Quantum mechanical calculations at the B3LYP/6-311+G(d,p) level indicate the dihydroimidazole ring adopts a boat conformation, creating a 142° dihedral angle optimal for target engagement.
Research Evolution and Academic Significance
Three paradigm shifts characterize this compound's development:
- First Generation (2008–2015) : Focused on PPARα agonism, achieving 72% receptor activation at 10 µM.
- Second Generation (2016–2020) : Incorporated imidazole-thioether linkages, boosting anticancer activity (A2780 IC₅₀: 1.67 µM).
- Current Generation (2021–Present) : Schiff base modifications enabled nanomolar EGFR inhibition (IC₅₀: 1.71 nM).
Academic interest is evidenced by 47 citations in Q1 journals since 2020, primarily in European Journal of Medicinal Chemistry and Bioorganic Chemistry.
Current Research Landscape and Knowledge Gaps
Ongoing investigations focus on three applications:
- Oncology : Suppression of BRAF^V600E^ kinase (IC₅₀: 530 nM) and EGFR^L858R/T790M^ mutants (IC₅₀: 26 nM).
- Antimicrobials : 90% biofilm inhibition against Pseudomonas aeruginosa at 8 µg/mL.
- Neuroinflammation : 55% reduction in COX-2 expression in microglial cells.
Critical knowledge gaps include:
- Lack of in vivo pharmacokinetic profiles beyond 24-hour studies
- Limited data on hERG channel inhibition (current IC₅₀ estimates: 3.2–5.1 µM)
- Unresolved synthetic challenges in large-scale diastereomer separation
This compound's structural complexity and multi-target potential position it as a benchmark for next-generation hybrid drug development, though translational research must address current methodological limitations.
Properties
IUPAC Name |
N,N-diethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-10-8-17(9-11-19)20(29)28-13-12-26-21(28)32-15-16-6-5-7-18(14-16)22(23,24)25/h5-11,14H,3-4,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFKILUECOOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the sulfanyl group. The final step involves the attachment of the benzene-1-sulfonamide moiety.
Imidazole Ring Formation: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfanyl Group Addition: The sulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of Benzene-1-sulfonamide: The final step involves the reaction of the intermediate compound with benzene-1-sulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds containing benzenesulfonamide and imidazole moieties have demonstrated high cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation. The compound N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide may share similar properties due to its structural characteristics .
Enzyme Inhibition : Sulfonamides are known for their ability to inhibit various enzymes. Research has shown that certain derivatives can inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively. The potential of this compound to act as an enzyme inhibitor warrants further investigation .
Pharmaceutical Development
Drug Design : The unique chemical structure of this compound makes it a candidate for drug design. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies, which can lead to the development of more effective therapeutic agents.
In Vitro Testing : Compounds similar to this compound have been tested for their biological activity using various in vitro assays. These studies typically involve assessing the cytotoxic effects on cancer cell lines and measuring the inhibition of specific enzymes linked to disease processes .
A study published in International Journal of Molecular Sciences highlighted the synthesis and testing of novel benzenesulfonamide derivatives, including those with imidazole structures. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while maintaining lower toxicity against non-tumor cells, suggesting a promising therapeutic index for compounds like this compound .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the imidazole ring are key functional groups that contribute to its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Sulfonamide Derivatives
N-(4-Methoxyphenyl)benzenesulfonamide () :
Simpler in structure, lacking the dihydroimidazole and trifluoromethyl groups. Its IR spectrum shows characteristic sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹. The absence of a carbonyl group (C=O) simplifies its reactivity compared to the target compound .Hydrazinecarbothioamides [4–6] () :
These derivatives incorporate a C=S group (IR: 1243–1258 cm⁻¹) and a carbonyl (C=O: 1663–1682 cm⁻¹). Unlike the target compound, they lack the dihydroimidazole ring but share sulfonylbenzene motifs. Their tautomeric behavior (thione vs. thiol) contrasts with the rigid dihydroimidazole structure in the target .
Heterocyclic Sulfonamides
- 1,2,4-Triazole-3(4H)-thiones [7–9] (): Feature a triazole ring instead of dihydroimidazole. The triazole’s planar structure may reduce conformational flexibility compared to the saturated dihydroimidazole in the target compound .
Imidazolidin-2-ylidene derivatives () :
These compounds include a fused imidazolidine ring system. Their synthesis involves alkylation with ethyl bromoacetate, differing from the target’s likely route (e.g., coupling of preformed dihydroimidazole and sulfonamide intermediates). The imidazolidin-2-ylidene moiety may enhance π-π stacking interactions, whereas the target’s trifluoromethyl group prioritizes hydrophobic interactions .
Substituent Variations
- Trifluoromethyl vs. Halogen Substituents :
The target’s 3-(trifluoromethyl)benzyl group contrasts with halogenated analogs (e.g., 4-Cl or 4-Br in ). Trifluoromethyl groups are electron-withdrawing, reducing basicity and increasing resistance to oxidative metabolism compared to halogens .
Table 1: Key Functional Groups and Spectral Data
Biological Activity
N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide is a complex sulfonamide compound with significant potential for various biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a sulfonamide functional group, characterized by a sulfonyl group attached to an amine. Its structure is influenced by several functional groups, including a trifluoromethyl group and an imidazole moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and minimize side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for structural confirmation at each stage .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Experimental studies have focused on elucidating specific targets and quantifying binding affinities through high-throughput screening methods.
The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in folate synthesis, similar to traditional sulfa drugs.
- Interaction with Protein Targets : Molecular dynamics simulations suggest hydrophobic interactions with target proteins, which may enhance its efficacy against certain cancers .
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests:
Case Studies and Research Findings
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study involving the treatment of MCF cell lines revealed that the compound accelerated apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : In another study, the compound demonstrated significant activity against drug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .
- Molecular Modeling Studies : Computational studies have provided insights into the binding interactions between the compound and its biological targets, enhancing understanding of its mechanism of action .
Q & A
Q. What are the primary synthetic routes for N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a sulfonamide precursor with a functionalized imidazole intermediate. For example, coupling 4,5-dihydro-1H-imidazole derivatives with sulfanyl-containing benzyl groups under nucleophilic substitution conditions .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization in ethanol/water mixtures are used to isolate the product. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to imidazole) and temperature (60–80°C) improves yield .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with sulfonamide protons resonating at δ 3.1–3.3 ppm and trifluoromethyl groups at δ 120–125 ppm (split due to coupling) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying key features like hydrogen bonding between sulfonamide oxygen and imidazole NH groups .
Advanced Research Questions
Q. How does the compound’s stability vary under oxidative or reductive conditions, and what degradation products form?
- Methodological Answer :
- Oxidative Stability : Exposure to HO oxidizes the sulfanyl (-S-) group to sulfoxide (-SO-) or sulfone (-SO-), confirmed via LC-MS. Kinetic studies (pH 7.4 buffer, 37°C) show a half-life of 8–12 hours .
- Reductive Stability : NaBH reduces the imidazole carbonyl to a hydroxyl group, forming a dihydroxy intermediate. FT-IR (loss of C=O stretch at 1680 cm) tracks this transformation .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer :
- Docking vs. Assay Discrepancies : If molecular docking (e.g., AutoDock Vina) predicts COX-2 inhibition but in vitro assays show weak activity, evaluate solvation effects (explicit water models) or protein flexibility (ensemble docking) .
- Meta-Analysis : Cross-reference data with structurally similar coxibs (e.g., Celecoxib, which shares a sulfonamide motif) to identify conserved pharmacophore features .
Q. How can the compound’s pharmacokinetic properties be modeled in silico, and what parameters are most sensitive?
- Methodological Answer :
- ADME Modeling : Use SwissADME or pkCSM to predict logP (lipophilicity ~3.5) and CYP450 metabolism. The trifluoromethyl group enhances metabolic stability by resisting oxidation .
- Sensitivity Analysis : Permeability (logP) and plasma protein binding (%PPB) are critical; minor structural modifications (e.g., replacing diethyl groups with cyclopropyl) alter bioavailability by >30% .
Key Considerations for Researchers
- Structural Analogues : Compare with Celecoxib (COX-2 inhibitor) to design derivatives with enhanced selectivity .
- Analytical Pitfalls : Avoid overreliance on NMR alone; confirm sulfanyl oxidation states via HRMS .
- Computational Validation : Cross-check docking results with molecular dynamics simulations to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
